molecular formula C15H12N2O4S B12130816 6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one

6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one

Cat. No.: B12130816
M. Wt: 316.3 g/mol
InChI Key: FKELJGHTRMJRTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one typically involves the reaction of 4-pyridylmethylamine with a sulfonyl chloride derivative of chromen-2-one. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

2-oxo-N-(pyridin-4-ylmethyl)chromene-6-sulfonamide

InChI

InChI=1S/C15H12N2O4S/c18-15-4-1-12-9-13(2-3-14(12)21-15)22(19,20)17-10-11-5-7-16-8-6-11/h1-9,17H,10H2

InChI Key

FKELJGHTRMJRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCC3=CC=NC=C3

Origin of Product

United States

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